2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Synthesis
The compound 2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is synthesized through multicomponent reactions, which involve the interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles. These reactions can result in the formation of the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a new product category from such interactions. The peculiarities of the synthesis mechanism allow for control over reaction selectivity, highlighting its potential for producing various derivatives with specific chemical properties (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Structural and Molecular Characterization
The molecular structures of derivatives of this compound, especially when spirocombined with a 2-oxindole nucleus, have been elucidated using X-ray diffraction analysis. This underscores the compound's utility in the synthesis of complex molecules with potential biological activities. The successful synthesis of spiro[2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide-4,3′-(1′-R′-5′-R″-indolin-2′-one)] compounds further demonstrates the versatility of this compound in chemical synthesis (Shemchuk, Lega, Red’kin, Chernykh, Shishkin, & Shishkina, 2014).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of this compound indicates potential for the development of new antimicrobial agents. Derivatives synthesized via three-component interaction have been evaluated for their antibacterial and antifungal activities, presenting a new avenue for the discovery of antimicrobial compounds (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).
In Vitro Biological Evaluation
The compound and its derivatives have been explored for in vitro biological activities, such as monoamine oxidase inhibition, which is relevant to the development of treatments for neurological disorders. The synthesis and evaluation of these compounds involve complex synthetic pathways leading to the identification of molecules with selective inhibitory effects on monoamine oxidase A and B, showcasing the potential for therapeutic applications (Ahmad, Jalil, Zaib, Aslam, Ahmad, Rasul, Arshad, Sultan, Hameed, Asiri, & Iqbal, 2019).
Antifungal and Antibacterial Screening
Further studies have shown that certain derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal species. This indicates the potential for the development of new antimicrobial agents based on this chemical framework, with the structure-activity relationship offering insights into the design of more effective antimicrobial compounds (Lega, Filimonova, Dikaya, Chernykh, & Shemchuk, 2016).
Properties
IUPAC Name |
2-amino-6-ethyl-4-(2-methoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-24-16-10-6-4-8-13(16)19-20(29(24,25)26)18(15(12-22)21(23)28-19)14-9-5-7-11-17(14)27-2/h4-11,18H,3,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBFZQLYVHPKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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